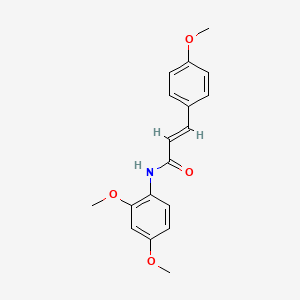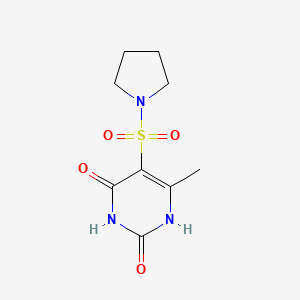![molecular formula C17H16N2O2 B5608184 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5608184.png)
2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic compounds known as isoindole-1,3-dione derivatives. Its structure is characterized by an isoindole-1,3-dione skeleton substituted with ethyl(phenyl)amino and methyl groups. It is of interest due to its varied potential applications in chemical synthesis and material science.
Synthesis Analysis
A novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, involves epoxidation followed by opening of the epoxide with nucleophiles to give derivatives, including amino and triazole derivatives through the reaction with sodium azide and hydroxyl analogues via cis-hydroxylation (Tan et al., 2016).
Molecular Structure Analysis
The crystal structure of a related compound shows it crystallizes in the monoclinic system, with molecules linked together by hydrogen bonds and π…π interactions, indicating the significance of such interactions in the solid-state assembly of these compounds (Anouar et al., 2019).
Chemical Reactions and Properties
Palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, demonstrating a versatile method for synthesizing this class of compounds (Worlikar & Larock, 2008).
Physical Properties Analysis
Isoindole derivatives, including 2-{[ethyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, are characterized by their solid-state properties, such as crystal structure and hydrogen bonding patterns, which are crucial for understanding their reactivity and interaction with other molecules (Franklin et al., 2011).
Chemical Properties Analysis
The study of isoindole-1,3-dione derivatives reveals insights into their chemical properties, such as reactivity towards nucleophiles, behavior in aminocarbonylation reactions, and the influence of substituents on their physical properties. These aspects are essential for designing new compounds with desired functionalities (Deshmukh & Sekar, 2015).
Propriétés
IUPAC Name |
2-[(N-ethylanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-18(13-8-4-3-5-9-13)12-19-16(20)14-10-6-7-11-15(14)17(19)21/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHWSRPHUUNJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)

![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5608134.png)
![4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5608136.png)
![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)


![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5608176.png)


![4-[4-(benzyloxy)phenyl]-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5608209.png)